4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves the following steps:
Diazotization: The starting material, 2-chloro-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and heat.
Major Products Formed
Reduction: 4-(2-amino-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other azo compounds and dyes.
Biology: Investigated for its potential as a biological stain or marker due to its azo linkage.
Medicine: Explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one depends on its specific application. For example:
Biological Staining: The compound binds to specific cellular components, allowing for visualization under a microscope.
Pharmacological Activity: The compound may interact with molecular targets such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one: Lacks the nitro group, which may affect its reactivity and applications.
4-(2-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one: Lacks the chloro group, which may influence its chemical behavior.
Uniqueness
4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is unique due to the presence of both chloro and nitro groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
78503-81-8 |
---|---|
Molecular Formula |
C16H11ClN6O4 |
Molecular Weight |
386.75 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H11ClN6O4/c1-9-14(20-19-13-3-2-11(23(26)27)8-12(13)17)16(25)22(21-9)15(24)10-4-6-18-7-5-10/h2-8,14H,1H3 |
InChI Key |
QDFFKVRACYGSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.